D-Isoglutamine benzyl ester HCl physical and chemical properties
D-Isoglutamine benzyl ester HCl physical and chemical properties
An In-depth Technical Guide to D-Isoglutamine Benzyl Ester Hydrochloride
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
D-Isoglutamine benzyl ester hydrochloride (HCl) is a derivative of the non-proteinogenic amino acid D-isoglutamine, featuring a benzyl ester protecting group. This compound serves as a critical building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis.[1] Its unique structural attributes, including the presence of a chiral center and a readily cleavable protecting group, make it a versatile intermediate for the construction of complex bioactive molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of D-Isoglutamine benzyl ester HCl, along with insights into its handling, characterization, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of D-Isoglutamine benzyl ester HCl are summarized in the table below. This data is crucial for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Synonyms | D-Glu(OBzl)-NH2·HCl, D-Glutamic acid γ-benzyl ester α-amide hydrochloride | [1] |
| CAS Number | 18800-75-4 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₃·HCl | [1] |
| Molecular Weight | 272.5 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 179 - 186 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = -16.0 to -18.5 ° (c=1 in MeOH) | [1] |
| Solubility | Soluble in various solvents, making it suitable for laboratory experiments and formulations.[1] | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Chemical Structure and Reactivity
D-Isoglutamine benzyl ester HCl possesses a primary amide at the α-carbon and a benzyl ester at the γ-carboxyl group of the D-glutamic acid scaffold. This arrangement influences its reactivity and synthetic utility.
Stability and Handling
The compound is stable under recommended storage conditions (0-8 °C).[1][2] It is important to keep the container tightly closed and away from heat and sources of ignition.[2] Strong oxidizing agents should be avoided as they are incompatible with the compound.[2][3] Hazardous decomposition products upon combustion include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride.[2][3] Standard laboratory hygiene measures, such as washing hands after handling, should be followed.[2]
Key Chemical Transformations
The benzyl ester group is a key feature, serving as a protecting group for the γ-carboxylic acid. This group is stable under a variety of reaction conditions but can be selectively removed when desired. The primary methods for deprotection of benzyl esters include:
-
Catalytic Hydrogenolysis: This is a common and clean method for benzyl group removal, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4][5]
-
Strong Acid Cleavage: Treatment with strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) can also cleave the benzyl ester.[4]
The free amine group can participate in standard amine chemistries, such as acylation and coupling reactions, which is fundamental to its application in peptide synthesis.
Applications in Research and Development
D-Isoglutamine benzyl ester HCl is a valuable intermediate in several areas of scientific research:
-
Peptide Synthesis: It is a crucial building block for the incorporation of D-isoglutamine residues into peptide chains.[1][6] The benzyl ester protects the side-chain carboxyl group during peptide coupling reactions.
-
Pharmaceutical Development: Due to its structural similarity to neurotransmitters, it serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][7]
-
Biochemical Research: The compound is utilized in studies of amino acid metabolism, protein synthesis, and neurotransmitter functions, providing insights into various cellular and physiological processes.[1][7]
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of D-Isoglutamine benzyl ester HCl is typically assessed by reversed-phase HPLC.[1][8]
Methodology:
-
Column: A C18 column (e.g., Shim-pack GIST C-18, 250 mm × 4.6 mm, 5 µm) is suitable for separation.[8]
-
Mobile Phase: A gradient solvent system of acetonitrile and water is commonly used.[8]
-
Detection: UV detection at 214 nm is appropriate for monitoring the peptide bond and aromatic ring.[8]
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol) and diluted with the mobile phase.[9]
-
Injection and Analysis: A defined volume (e.g., 10 µL) is injected into the HPLC system, and the resulting chromatogram is analyzed for the main peak and any impurities. The purity is calculated based on the relative peak areas.
Characterization Workflow
A typical workflow for the comprehensive characterization of D-Isoglutamine benzyl ester HCl is outlined below. This ensures the identity and purity of the compound before its use in further applications.
Caption: Workflow for the characterization of D-Isoglutamine benzyl ester HCl.
Conclusion
D-Isoglutamine benzyl ester HCl is a synthetically valuable compound with well-defined physical and chemical properties. Its utility as a building block in peptide synthesis and medicinal chemistry is well-established. A thorough understanding of its characteristics, proper handling, and robust analytical characterization are paramount for its successful application in research and development. This guide provides the foundational knowledge for scientists and researchers to effectively utilize this important chemical entity in their work.
References
-
Anachemia Chemicals. (n.d.). MSDS - Safety Data Sheet for D-Glutamic acid γ benzyl ester. Retrieved from [Link]
-
PubChem. (n.d.). D-isoglutamine benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Imoto, M., Kageyama, S., Kusumoto, S., Kohno, M., Matsumoto, K., Hashimoto, S., Tohgo, A., & Shiba, T. (1986). Synthesis and Antitumor Activity of N-Acetylmuramyl-L-alanyl-D-isoglutamine 6-Phosphate and Its Lipophilic Derivatives. Bulletin of the Chemical Society of Japan, 59(10), 3207-3214. Retrieved from [Link]
-
PubChem. (n.d.). Isoglutamine benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides. Retrieved from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Rendiconti Lincei. Scienze Fisiche e Naturali, 28(1), 167-174. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Beilstein Journals. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. Retrieved from [Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 51(4), 343-351. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chemimpex.com [chemimpex.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. japsonline.com [japsonline.com]
